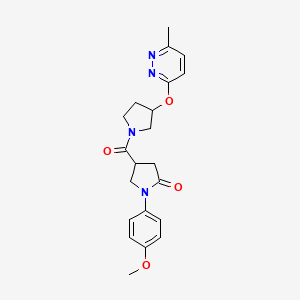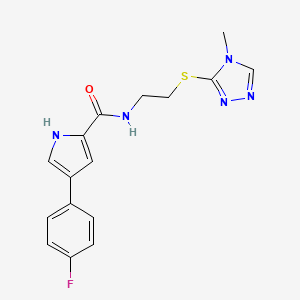![molecular formula C19H23N3O4 B2428558 N-methyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide CAS No. 898457-06-2](/img/structure/B2428558.png)
N-methyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide is a useful research compound. Its molecular formula is C19H23N3O4 and its molecular weight is 357.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
H1-Antihistamine and Mast Cell Stabilizing Properties
- Compounds with piperazino derivatives have been studied for their H1-antihistamine activity, demonstrating the potential to stabilize mast cells and inhibit histamine release. Such properties suggest relevance for antianaphylactic activity in allergy and asthma treatments (Buckle et al., 1986).
Antioxidant, Analgesic, and Anti-inflammatory Agents
- Derivatives of phenylpiperazine have been synthesized and evaluated for their in vitro antioxidant, in vivo analgesic, and anti-inflammatory activities, indicating potential for the development of new therapeutic agents in managing pain and inflammation (Nayak et al., 2014).
Neuroprotective Effects
- Pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety have been evaluated for their neuroprotective effects, specifically against oxidative stress-induced neurodegeneration. This suggests potential applications in the treatment of neurodegenerative diseases (Sameem et al., 2017).
T-type Calcium Channel Blockers for Epilepsies
- The development of selective T-type calcium channel blockers based on N-phenylpiperazine derivatives points to potential applications in treating generalized epilepsies, highlighting the compound's relevance in neuropharmacology (Bezençon et al., 2017).
Antioxidant Activity of Coordination Complexes
- Studies on coordination complexes constructed from pyrazole-acetamide derivatives have explored their significant antioxidant activity, indicating potential for these compounds in oxidative stress-related conditions (Chkirate et al., 2019).
Mecanismo De Acción
Target of Action
CHEMBL1733274, also known as N-methyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide, primarily targets Pyruvate Dehydrogenase Kinase Isozyme 2 (PDK2) . PDK2 is an enzyme that plays a crucial role in the regulation of glucose metabolism by inhibiting the pyruvate dehydrogenase complex.
Mode of Action
It is known to inhibit pdk2 . By inhibiting PDK2, CHEMBL1733274 could potentially increase the activity of the pyruvate dehydrogenase complex, thereby enhancing the conversion of pyruvate to acetyl-CoA in the cell’s mitochondria. This process is vital for the cell’s energy production and the regulation of glucose metabolism.
Action Environment
The action, efficacy, and stability of CHEMBL1733274 can be influenced by various environmental factors. These factors could include the presence of other drugs, the physiological state of the cells, and the specific characteristics of the biological environment where the drug is active. Specific details about how these factors influence the action of chembl1733274 are currently unknown .
Propiedades
IUPAC Name |
N-methyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-20-19(24)14-26-18-13-25-16(11-17(18)23)12-21-7-9-22(10-8-21)15-5-3-2-4-6-15/h2-6,11,13H,7-10,12,14H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPHOUBXCHTZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1,3-dioxoisoindol-2-yl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2428481.png)

![7-(methylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2428484.png)




![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)tetrahydrofuran-2-carboxamide](/img/structure/B2428493.png)

![N-[2-(4-Methoxycyclohexyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2428496.png)
![4-[2-(4-Bromo-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2428497.png)
